Physicochemical Differentiation: Calculated vs. Experimental LogP and Solubility Profile
The presence of the furan oxygen in the N1-substituent of CAS 53409-46-4 is predicted to alter its hydrogen-bonding capacity and lipophilicity relative to the all-carbon phenyl analog 1-phenyl-3-methyl-2-pyrazolin-5-one (edaravone, CAS 89-25-8). While no experimental logP value was located for the target compound, in silico predictions using ALOGPS 2.1 estimate a logP of ~0.7, compared to an experimental logP of 1.3 for edaravone. This indicates a distinctly lower lipophilicity for the furfuryl derivative, which can significantly impact membrane permeability and in vivo distribution [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ALOGPS predicted logP ~0.7 |
| Comparator Or Baseline | Edaravone (1-phenyl-3-methyl-2-pyrazolin-5-one), experimental logP = 1.3 |
| Quantified Difference | Predicted decrease of ~0.6 logP units |
| Conditions | In silico prediction (ALOGPS 2.1) vs. experimental measurement from literature |
Why This Matters
For projects where modulating logP to achieve favorable ADME profiles is critical, this predicted difference of 0.6 log units is substantial and can guide the choice of this compound over the more lipophilic phenyl analog.
- [1] Virtual Chemistry Laboratory (VCCLAB). (2005). ALOGPS 2.1 - Interactive prediction of logP, water solubility and pKa of compounds. Retrieved from http://www.vcclab.org/lab/alogps/ (Data retrieved for input structure SMILES: O=C1C=CN(N1)CC2=CC=CO2). View Source
